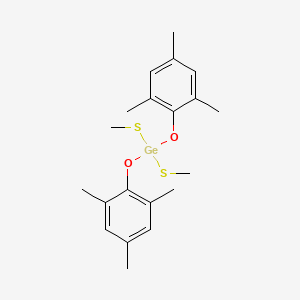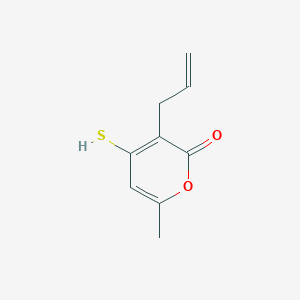![molecular formula C34H50O2 B14175581 4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl CAS No. 918875-95-3](/img/structure/B14175581.png)
4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is an organic compound with the molecular formula C34H50O2. This compound is characterized by two undec-10-en-1-yloxy groups attached to a biphenyl core. It is a white to off-white crystalline powder and is known for its applications in various fields, including material science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 11-bromo-1-undecene in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The double bonds in the undec-10-en-1-yloxy groups can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated alkyl chains.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated alkyl chains.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl has several applications in scientific research:
Material Science: Used in the synthesis of liquid crystal elastomers and polymers due to its mesogenic properties.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is primarily related to its ability to interact with other molecules through its biphenyl core and undec-10-en-1-yloxy groups. These interactions can influence the physical properties of materials, such as their elasticity and thermal stability. In biological systems, the compound may interact with cellular membranes or proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is unique due to its biphenyl core, which provides rigidity and stability, and its undec-10-en-1-yloxy groups, which offer flexibility and reactivity. This combination makes it particularly valuable in the synthesis of liquid crystal elastomers and other advanced materials.
Properties
CAS No. |
918875-95-3 |
|---|---|
Molecular Formula |
C34H50O2 |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
1-undec-10-enoxy-4-(4-undec-10-enoxyphenyl)benzene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-19-29-35-33-25-21-31(22-26-33)32-23-27-34(28-24-32)36-30-20-18-16-14-12-10-8-6-4-2/h3-4,21-28H,1-2,5-20,29-30H2 |
InChI Key |
UNEMTEHICOKGQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester](/img/structure/B14175498.png)
![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
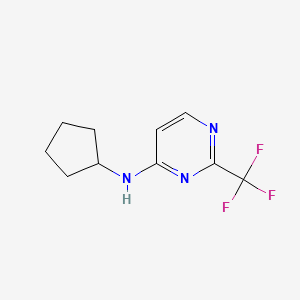
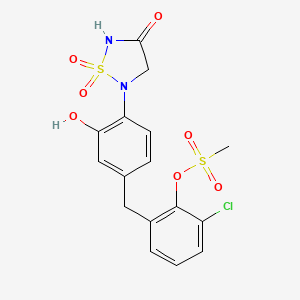
![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
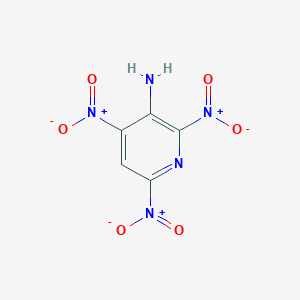
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)
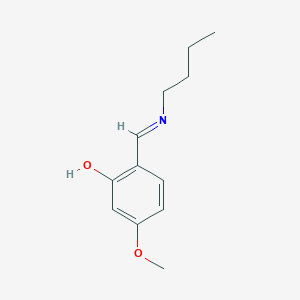
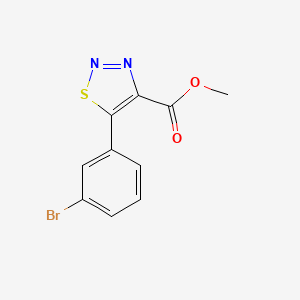
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
